molecular formula C15H9ClN2 B2496071 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile CAS No. 866042-69-5

2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile

Cat. No. B2496071
CAS RN: 866042-69-5
M. Wt: 252.7
InChI Key: OICCKRNSDFWWTF-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-indol-1-yl)benzenecarbonitrile (2C6IBCN) is a novel organic molecule that has been studied for its potential use in synthetic organic chemistry and scientific research applications. 2C6IBCN is a member of the indole family of compounds, which are compounds that contain a nitrogen atom in a six-membered ring. It has a molecular weight of 241.7 g/mol and is soluble in organic solvents such as ethanol, methanol, and acetonitrile. The structure of 2C6IBCN is shown in Figure 1.

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

Research by Rehman, Saini, and Kumar (2022) explored the synthesis of new chalcone derivatives using a compound structurally related to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile. These derivatives were synthesized through a series of reactions starting with indole and chloroacetylchloride, leading to compounds evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema model. This study demonstrates the compound's utility in creating new molecules with potential therapeutic applications Rehman, Z., Saini, P., & Kumar, S. (2022). Synthesis and Biological Evaluation of Some New Chalcone Derivatives as Anti-inflammatory Agents. Current Drug Discovery Technologies..

Novel Syntheses in Organic Chemistry

Michaelidou and Koutentis (2009) described the conversion of this compound derivatives into 3-aminoindole-2-carbonitriles using triphenylphosphine. This study showcases the compound's flexibility in organic synthesis, offering a pathway to synthesize indole derivatives that are significant in pharmaceutical research Michaelidou, S. S., & Koutentis, P. K. (2009). The conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine. Tetrahedron, 65, 8428-8433..

Domino Synthesis of Pyrans

Sivakumar, Kanchithalaivan, and Kumar (2013) developed a domino one-pot synthesis method for creating penta-substituted 4H-pyrans, involving this compound derivatives. This synthesis method emphasizes the compound's role in facilitating complex chemical reactions that yield significant heterocyclic compounds used in medicinal chemistry Sivakumar, S., Kanchithalaivan, S., & Kumar, R. (2013). A one-pot three-component domino protocol for the synthesis of penta-substituted 4H-pyrans. RSC Advances, 3, 13357-13364..

Creation of Naphthostyryl Derivatives

Dyachenko, Kashner, and Samusenko (2014) reported on the synthesis of new naphthostyryl derivatives through nucleophilic substitution reactions involving a compound related to this compound. This research highlights the compound's utility in generating structurally diverse molecules, potentially useful in developing novel materials or therapeutic agents Dyachenko, V., Kashner, A. Y., & Samusenko, Yu. V. (2014). Synthesis of new naphthostyryl derivatives via nucleophilic substitution of methylthio group with C-nucleophiles. Russian Journal of General Chemistry, 84, 259-263..

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile and similar compounds could have potential applications in the development of new drugs and therapies.

Biochemical Analysis

Cellular Effects

2-chloro-6-indol-1-ylbenzonitrile influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For example, indole derivatives have been reported to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . Additionally, 2-chloro-6-indol-1-ylbenzonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, 2-chloro-6-indol-1-ylbenzonitrile exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of enzymes involved in cell proliferation by binding to their active sites and preventing substrate access . Additionally, 2-chloro-6-indol-1-ylbenzonitrile can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-chloro-6-indol-1-ylbenzonitrile can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . In vitro and in vivo studies have also demonstrated that the long-term exposure to 2-chloro-6-indol-1-ylbenzonitrile can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-6-indol-1-ylbenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-chloro-6-indol-1-ylbenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic profile of cells and tissues, affecting their function and viability.

Transport and Distribution

The transport and distribution of 2-chloro-6-indol-1-ylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by efflux and influx transporters, which regulate its intracellular concentration . Additionally, binding proteins can facilitate the localization and accumulation of 2-chloro-6-indol-1-ylbenzonitrile in specific cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-chloro-6-indol-1-ylbenzonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name

2-chloro-6-indol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-13-5-3-7-15(12(13)10-17)18-9-8-11-4-1-2-6-14(11)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICCKRNSDFWWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(C(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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